molecular formula C6H7N5O B026047 4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine CAS No. 100644-67-5

4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Cat. No. B026047
Key on ui cas rn: 100644-67-5
M. Wt: 165.15 g/mol
InChI Key: JGSDDGDWMGPLPH-UHFFFAOYSA-N
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Patent
US06962991B2

Procedure details

Compound 3 (70.4 g, 0.416 mol) was refluxed in methanolic sodium methoxide solution (25 g sodium dissolved in 1 L methanol) for 2 h. The reaction mixture was cooled to room temperature and neutralized by addition of acetic acid (75 ml). The mixture was evaporated to dryness and the solid was triturated in 600 ml of water, filtered and dried to provide 67.5 g (99% yield) of 4-methoxy-6-aminopyrazolo[3,4-d]pyrimidine (4).
Quantity
70.4 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([NH2:8])[N:5]=[C:4]2[NH:9][N:10]=[CH:11][C:3]=12.[C:12](O)(=[O:14])C>C[O-].[Na+]>[CH3:12][O:14][C:2]1[N:7]=[C:6]([NH2:8])[N:5]=[C:4]2[NH:9][N:10]=[CH:11][C:3]=12 |f:2.3|

Inputs

Step One
Name
Quantity
70.4 g
Type
reactant
Smiles
ClC1=C2C(=NC(=N1)N)NN=C2
Name
sodium methoxide
Quantity
1 L
Type
solvent
Smiles
C[O-].[Na+]
Step Two
Name
Quantity
75 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the solid was triturated in 600 ml of water
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
COC1=C2C(=NC(=N1)N)NN=C2
Measurements
Type Value Analysis
AMOUNT: MASS 67.5 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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